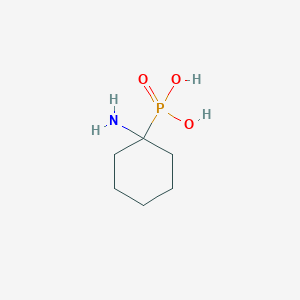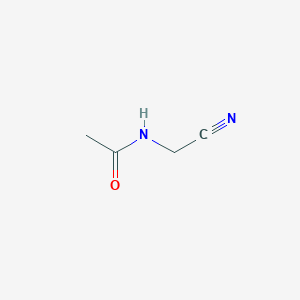
4-Heptadecanone
Descripción general
Descripción
4-Heptadecanone is a chemical compound with the molecular formula C17H34O . It is also known by other names such as heptadecan-4-one .
Molecular Structure Analysis
The molecular structure of 4-Heptadecanone consists of 51 bonds in total, including 17 non-H bonds, 1 multiple bond, 14 rotatable bonds, 1 double bond, and 1 ketone (aliphatic) . The average mass of 4-Heptadecanone is 254.451 Da .Physical And Chemical Properties Analysis
4-Heptadecanone has a molecular weight of 254.45 g/mol . The critical temperature (Tc) is 809.06 K, and the critical pressure (Pc) is 1287.44 kPa . The normal boiling point temperature (Tboil) is 642.23 K . The normal melting point (Tfus) is 331.28 K . The compound is expected to have low water solubility (log10WS of -6.22) and a high octanol/water partition coefficient (logPoct/wat of 6.057), indicating that it is likely to be lipophilic .Aplicaciones Científicas De Investigación
Polymorphism Studies
4-Heptadecanone and related compounds have been the subject of polymorphism studies. For example, research on n-alkanols like 1-heptadecanol explored polymorphism through X-ray powder diffraction and other techniques. These studies revealed different stable forms based on the number of carbon atoms, significantly contributing to our understanding of molecular structures and transitions (Ventolà et al., 2002).
Photocatalysis
In the field of photocatalysis, compounds similar to 4-Heptadecanone, such as carbon nitride polymers, have been studied for their potential in hydrogen evolution. These studies involve the identification of specific moieties as catalytically relevant sites, paving the way for more efficient photocatalysts (Lau et al., 2016).
Photochemistry Research
4-Heptadecanone and its derivatives have applications in photochemistry research. The photodecomposition of related compounds like oligoacenes, which includes heptacene, under visible light irradiation has been explored. Such studies contribute to understanding the stability and photochemical behavior of these molecules (Mondal et al., 2009).
Reverse Micelles and Nanoreactors
Research involving reverse micelles and their control, using compounds related to 4-Heptadecanone, has been conducted. This work enhances the understanding of micelle behavior, contributing to advancements in nanoreactor design and heterogeneous chemistry (Durantini et al., 2013).
Catalysis and CO2 Fixation
Studies have been conducted on catalyst systems that include heptadecanone-related compounds. These catalysts have shown high activity in the coupling of CO2 and epoxides, which is critical for environmental applications and sustainable chemistry (Wang et al., 2018).
Biomolecule Labeling
In the realm of biomolecule labeling, heptamethine cyanine derivatives, closely related to 4-Heptadecanone, have been developed. These compounds are used in near-infrared imaging applications, representing significant advancements in labeling technologies (Luciano et al., 2019).
Biomarker Studies
The fatty acids C15:0 and C17:0, similar to 4-Heptadecanone, have been studied as biomarkers for dairy food intake. This research is crucial in nutritional epidemiology, aiding in the objective assessment of dietary intake (Albani et al., 2016).
Plasma Chemistry and Fuel Transformation
Plasma-assisted reforming of n-heptane, a process relevant to 4-Heptadecanone, has been explored for controlling product composition in fuel transformation. This research contributes to the development of alternative fuel technologies (Reddy & Cha, 2016).
Safety and Hazards
Propiedades
IUPAC Name |
heptadecan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O/c1-3-5-6-7-8-9-10-11-12-13-14-16-17(18)15-4-2/h3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDOOQRSFZDBLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10201940 | |
| Record name | Heptadecan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10201940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Heptadecanone | |
CAS RN |
53685-77-1 | |
| Record name | 4-Heptadecanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53685-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptadecan-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053685771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Heptadecanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158510 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Heptadecan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10201940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptadecan-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.350 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Heptadecanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7X56JDK2Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![4-[(4-Carboxyphenyl)carbamoylamino]benzoic acid](/img/structure/B1595847.png)